molecular formula C19H26O3 B231265 3-Hydroxyandrost-4-ene-6,17-dione CAS No. 18386-45-3

3-Hydroxyandrost-4-ene-6,17-dione

Cat. No.: B231265
CAS No.: 18386-45-3
M. Wt: 302.4 g/mol
InChI Key: ARAPFCZLRWLJAA-LZBOESDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxyandrost-4-ene-6,17-dione, also known as 6-OXO, is a synthetic androstenedione derivative. It is a potent aromatase inhibitor and has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

3-Hydroxyandrost-4-ene-6,17-dione works by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels and an increase in androgen levels. This mechanism of action makes it useful in the treatment of various medical conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to increase testosterone levels, decrease estrogen levels, and improve muscle mass and strength. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxyandrost-4-ene-6,17-dione in lab experiments include its potent aromatase inhibitory effects, its ability to increase testosterone levels, and its anti-inflammatory and antioxidant effects. However, its limitations include its potential for liver toxicity and its potential to interfere with other medications.

Future Directions

There are several future directions for the study of 3-Hydroxyandrost-4-ene-6,17-dione. These include further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism. Additionally, further studies on its potential for liver toxicity and its potential to interfere with other medications are needed. Finally, studies on its potential use as a performance-enhancing drug in athletes should also be conducted.
Conclusion:
In conclusion, this compound is a synthetic androstenedione derivative that has been extensively studied for its potential use in the treatment of various medical conditions. Its potent aromatase inhibitory effects, ability to increase testosterone levels, and anti-inflammatory and antioxidant effects make it a promising candidate for further study. However, its potential for liver toxicity and its potential to interfere with other medications should also be taken into consideration. Further studies on its potential use in the treatment of breast cancer, gynecomastia, male infertility, and hypogonadism, as well as its potential use as a performance-enhancing drug in athletes, are needed.

Synthesis Methods

The synthesis of 3-Hydroxyandrost-4-ene-6,17-dione involves the conversion of androstenedione to this compound through a series of chemical reactions. This process involves the use of various reagents and catalysts, and the final product is obtained through purification and isolation techniques.

Scientific Research Applications

3-Hydroxyandrost-4-ene-6,17-dione has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to have anti-estrogenic effects, which make it useful in the treatment of breast cancer and gynecomastia. It has also been studied for its potential use in the treatment of male infertility and hypogonadism.

Properties

18386-45-3

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-6,17-dione

InChI

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,11-14,20H,3-8,10H2,1-2H3/t11-,12-,13-,14-,18+,19-/m0/s1

InChI Key

ARAPFCZLRWLJAA-LZBOESDWSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=C[C@H](CC[C@]34C)O

SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(CCC34C)O

synonyms

3-hydroxyandrost-4-ene-6,17-dione
3-OH-androstene-6,17-dione

Origin of Product

United States

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